molecular formula C14H9FN2O B13082954 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 62681-96-3

2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B13082954
CAS No.: 62681-96-3
M. Wt: 240.23 g/mol
InChI Key: LYXDSVMNYMSWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the fluorophenyl and phenyl groups in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-fluorobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation with strong oxidizing agents can yield oxadiazole N-oxides.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

CAS No.

62681-96-3

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C14H9FN2O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H

InChI Key

LYXDSVMNYMSWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.